
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. HMN-214 is a derivative of quinoline, a class of compounds that have been shown to possess antitumor activity.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide involves the inhibition of tubulin polymerization, which is necessary for cell division and proliferation. This compound binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell cycle. This results in the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. This compound has also been shown to enhance the immune response against cancer cells and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide is its ability to enhance the antitumor activity of other chemotherapeutic agents, which could potentially lead to more effective cancer therapies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide. One area of research could focus on improving the solubility of this compound, which could lead to more effective administration in vivo. Another area of research could focus on identifying biomarkers that could predict the response to this compound treatment. In addition, further studies could investigate the potential use of this compound in combination with other chemotherapeutic agents or immunotherapies.
Synthesemethoden
The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 2-hydroxy-8-methylquinoline with paraformaldehyde to form the intermediate 2-((2-hydroxy-8-methylquinolin-3-yl)methyl)formaldehyde. This intermediate is then reacted with 4-methylbenzoyl chloride and o-toluidine to form this compound. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-4-methyl-N-(o-tolyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to possess antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells in animal models. In addition, this compound has been shown to enhance the antitumor activity of other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
4-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-11-13-20(14-12-17)26(30)28(23-10-5-4-7-18(23)2)16-22-15-21-9-6-8-19(3)24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFRVPMPJFYONG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC(=C3NC2=O)C)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

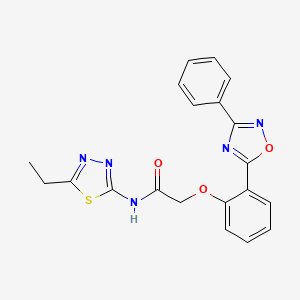
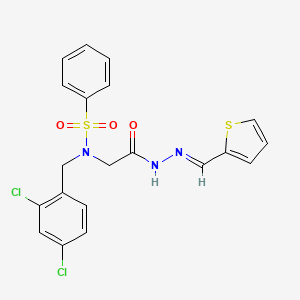
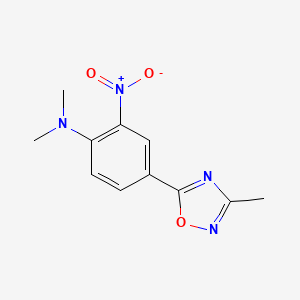
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)

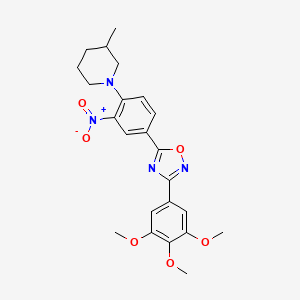

![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)
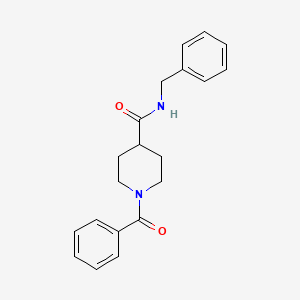

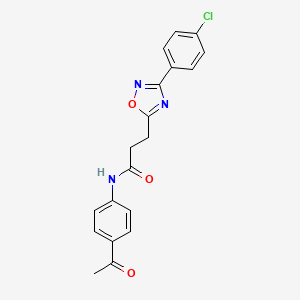
![N-(3-nitrophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7696567.png)
